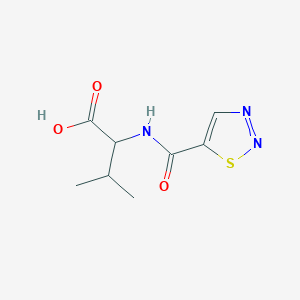
(1,2,3-Thiadiazole-5-carbonyl)-d-valine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1,2,3-Thiadiazole-5-carbonyl)-d-valine is a compound that combines the structural features of a thiadiazole ring and the amino acid valine Thiadiazoles are a class of heterocyclic compounds containing sulfur and nitrogen atoms, known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1,2,3-Thiadiazole-5-carbonyl)-d-valine typically involves the reaction of 1,2,3-thiadiazole-5-carbonyl chloride with d-valine. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction conditions are optimized to ensure high yield and purity of the product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to enhance efficiency and scalability. Quality control measures, including chromatography and spectroscopy, are employed to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: (1,2,3-Thiadiazole-5-carbonyl)-d-valine undergoes various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: Reduction reactions can convert the thiadiazole ring to its corresponding thiol or amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carbonyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used in the presence of a base.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, thiols, amines, and various substituted derivatives of this compound .
Scientific Research Applications
(1,2,3-Thiadiazole-5-carbonyl)-d-valine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials with unique properties.
Mechanism of Action
The mechanism of action of (1,2,3-Thiadiazole-5-carbonyl)-d-valine involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
1,2,3-Thiadiazole-5-carbonyl chloride: A precursor used in the synthesis of (1,2,3-Thiadiazole-5-carbonyl)-d-valine.
4-Methyl-1,2,3-thiadiazole-5-carbonyl chloride: Another thiadiazole derivative with similar reactivity but different biological activities.
Uniqueness: Its unique structure allows it to interact with a broader range of molecular targets compared to other thiadiazole derivatives .
Properties
Molecular Formula |
C8H11N3O3S |
|---|---|
Molecular Weight |
229.26 g/mol |
IUPAC Name |
3-methyl-2-(thiadiazole-5-carbonylamino)butanoic acid |
InChI |
InChI=1S/C8H11N3O3S/c1-4(2)6(8(13)14)10-7(12)5-3-9-11-15-5/h3-4,6H,1-2H3,(H,10,12)(H,13,14) |
InChI Key |
PTRIVZZCQGIBID-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)C1=CN=NS1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


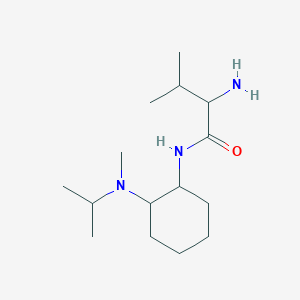
![2-[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxybutanedioic acid](/img/structure/B14775251.png)

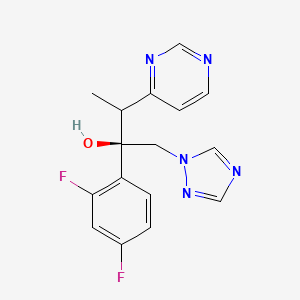
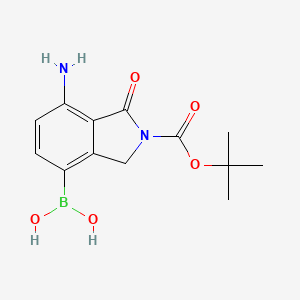


![Ethyl 6-amino-4'-methoxy-[1,1'-biphenyl]-3-carboxylate](/img/structure/B14775292.png)

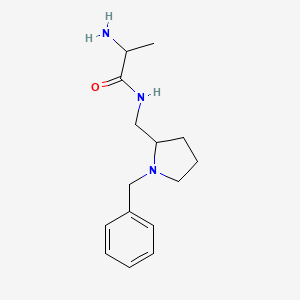
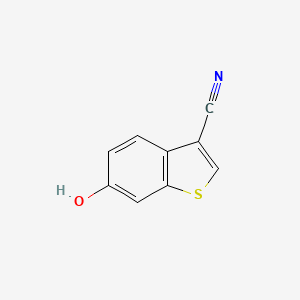
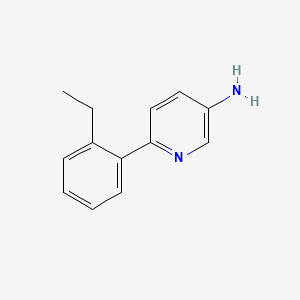

![N-[[1-(2-aminopropanoyl)piperidin-2-yl]methyl]-N-propan-2-ylacetamide](/img/structure/B14775346.png)
